Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate
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Overview
Description
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring attached to a cyclopentenone moiety, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with cyclopentenone intermediates. For example, the reaction of furan-2-carboxylic acid with cyclopentadiene in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furans. The oxidation of furfural, a biomass-derived compound, followed by esterification with methanol, can produce methyl furoate. This intermediate can then undergo further reactions with cyclopentenone derivatives to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the cyclopentenone moiety can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol of the cyclopentenone moiety.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Mechanism of Action
The mechanism of action of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the cyclopentenone moiety can form covalent bonds with nucleophilic residues such as cysteine and lysine. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
5-Hydroxymethylfurfural: Another biomass-derived furan compound with applications in sustainable chemistry.
2,5-Furandicarboxylic acid: A derivative of furan used in the production of bio-based polymers.
Uniqueness
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is unique due to its combined furan and cyclopentenone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentene ring fused with a furan moiety. Its structure can be represented as follows:
This compound has been studied for its reactivity and potential transformations, which are crucial for understanding its biological activity.
Anti-inflammatory Activity
Compounds derived from furan structures have been reported to possess anti-inflammatory properties. For example, certain γ-butyrolactones inhibit enzymes like phospholipase A1, which play a critical role in inflammatory pathways . This indicates that this compound may also exhibit anti-inflammatory effects.
Neuroprotective Effects
Research into related compounds has shown neuroprotective effects in neuronal cultures. For instance, illicium sesquiterpenes were noted for their ability to enhance neurite outgrowth in rat cortical neurons . Such findings suggest that this compound could have similar neurotrophic activities.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. The thermal rearrangement of related compounds has been documented to yield derivatives with varied biological activities .
Case Studies and Research Findings
Properties
CAS No. |
921929-57-9 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 5-(furan-2-yl)-3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)9-6-7(12)5-8(9)10-3-2-4-15-10/h2-4,6,8H,5H2,1H3 |
InChI Key |
DQFFGXGDIVNTTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)CC1C2=CC=CO2 |
Origin of Product |
United States |
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